Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLLPGIDURYFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576085 | |
| Record name | Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87682-85-7 | |
| Record name | Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Optimization of Iridium-Catalyzed Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | [Ir(cod)Cl]₂ | 34 |
| Temperature | −25°C | 34 |
| Solvent | Dichloromethane | 34 |
| Additive | None | 34 |
While this method reduces step count, side reactions during rearrangement limit scalability. Modulating steric bulk in the epoxide substrate improves diastereoselectivity (dr > 4:1).
Cycloaddition of Donor-Acceptor Cyclopropanes with Ketones
Donor-acceptor (D-A) cyclopropanes serve as precursors in [3+2] cycloadditions with ketenes to form cyclopentanones. InBr₃ (30 mol%) and EtAlCl₂ (15 mol%) co-catalyze the reaction between D-A cyclopropanes (e.g., dibenzyl 1,1-cyclopropanedicarboxylate) and methylphenylketene in dichloromethane at −25°C. The ketene’s electrophilic carbon attacks the cyclopropane’s strained σ-bond, triggering ring opening and subsequent cyclization.
Table 2: Cycloaddition Reaction Scope
| Cyclopropane | Ketene | Yield (%) | dr |
|---|---|---|---|
| Dibenzyl 1,1-CP | Methylphenylketene | 64 | 95:5 |
| Diethyl 1,1-CP | Diphenylketene | 58 | 90:10 |
This method achieves excellent diastereomeric ratios (dr up to 95:5) but requires strict temperature control (−25°C) to prevent ketene dimerization.
Enantioselective Organocatalytic Cascade Reactions
Asymmetric synthesis leverages α,β-unsaturated acyl ammonium intermediates generated from cinnamoyl chloride and isothiourea catalysts (e.g., HyperBTM). A Michael-Michael-lactonization cascade with enone-malonates constructs the cyclopentane skeleton with up to 95:5 enantiomeric ratio (er).
Procedure:
-
Enolate Formation : Treat enone-malonate with LiHMDS (1.1 equiv) in THF at 0°C.
-
Catalyst Activation : Add HyperBTM (20 mol%) and iPr₂NEt (1.4 equiv).
-
Acyl Transfer : Introduce cinnamoyl chloride (1.4 equiv) in CH₂Cl₂.
-
Cascade Reaction : Stir at 0°C → rt overnight.
Table 3: Enantioselective Synthesis Outcomes
| Entry | Substrate | Yield (%) | er |
|---|---|---|---|
| 1 | Enone-malonate 1a | 31 | 95:5 |
| 2 | Enone-malonate 1b | 54 | 86:14 |
Competitive 1,2-addition side reactions necessitate precise stoichiometry and slow ketene addition rates.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield Range (%) | Selectivity | Scalability |
|---|---|---|---|
| Condensation | 40–55 | Moderate | High |
| Iridium Catalysis | 30–40 | Low | Moderate |
| Cycloaddition | 50–65 | High (dr > 90:10) | Low |
| Organocatalysis | 20–64 | High (er > 90:10) | Moderate |
Traditional condensation offers practicality for bulk synthesis, while asymmetric methods prioritize enantiopurity. Transition-metal catalysis balances step economy with moderate yields.
Mechanistic Insights and Side-Reaction Mitigation
In iridium-catalyzed routes, over-isomerization of alkenes generates conjugated dienes, which hydrolyze during workup. Employing substoichiometric H₂O (0.5 equiv) suppresses this pathway. For cycloadditions, InBr₃’s Lewis acidity activates cyclopropanes without inducing ketene polymerization. Organocatalytic cascades require rigorous exclusion of moisture to prevent acyl ammonium hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate has garnered attention for its potential applications across multiple scientific domains:
Organic Chemistry
- Intermediate in Synthesis : It serves as a vital intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical modifications, facilitating the development of new compounds .
Biological Research
- Potential Biological Activity : Studies have indicated that this compound may exhibit biological activities, including antiviral properties. Research has shown that related compounds can inhibit Hepatitis B Virus replication, suggesting that this compound might possess similar effects .
- Cytotoxicity Studies : Investigations into cytotoxic effects reveal that while some derivatives show promising antiviral activity, they maintain low cytotoxicity levels, making them suitable candidates for therapeutic applications .
Medicinal Chemistry
- Therapeutic Potential : The compound is under investigation for its potential therapeutic properties, particularly in drug development. Its unique functional groups allow it to interact with various biological targets, modulating physiological responses .
Case Study 1: Antiviral Activity
Research conducted on derivatives of this compound demonstrated significant inhibition of viral replication in vitro at concentrations around 10 µM. Molecular docking studies suggest that these compounds interact with viral proteins, preventing their function .
Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various derivatives indicated low toxicity levels while maintaining antiviral efficacy. This balance presents opportunities for developing safe therapeutic agents derived from this compound .
Mechanism of Action
The mechanism of action of methyl 2-oxo-5-phenylcyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Research Findings and Data
Physical Properties (Inferred from Structural Analogues)
- Solubility: The phenyl group in this compound likely reduces water solubility compared to non-aromatic analogs like Methyl 2-cyclopentanonecarboxylate.
- Melting Point: Aromatic stacking may elevate the melting point relative to 1-Methylcyclopentanol (liquid at room temperature) .
Biological Activity
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate (CAS No. 125971-96-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C12H12O3
- Molecular Weight : 220.22 g/mol
- Log P (octanol-water partition coefficient) : Indicates hydrophobicity, which affects bioavailability and permeability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are some key findings:
Antiviral Activity
Recent studies have suggested that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of related compounds have shown significant inhibition of Hepatitis B Virus (HBV) replication in vitro, with effective concentrations around 10 µM . This suggests that this compound may also possess similar antiviral properties.
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cell lines. Research indicates that while some derivatives demonstrate promising antiviral activity, they also exhibit low cytotoxicity, making them potential candidates for therapeutic applications .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, molecular docking studies suggest that it may interact with specific viral proteins, inhibiting their function and thereby preventing viral replication .
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to this compound. These models utilize various molecular descriptors to correlate chemical structure with biological activity, providing insights into how structural modifications might enhance efficacy and reduce toxicity .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate with high yield and purity?
- Methodology : Optimize reaction conditions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to cyclize intermediates like 3-hydroxy acids. Control steric and electronic effects by adjusting substituents on the cyclopentane backbone . For purification, employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the ester product, followed by characterization via -NMR and HPLC (≥95% purity).
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 5–10 mol% BF·EtO |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Collect intensity data at low temperature (100 K) to minimize thermal motion artifacts. Solve the structure via direct methods (SHELXS) and refine anisotropic displacement parameters. Validate hydrogen bonding networks using ORTEP-3 for graphical representation .
- Typical Data :
| Metric | Value |
|---|---|
| R-factor (final refinement) | <0.05 |
| Space Group | P_2$$_1/c |
Advanced Research Questions
Q. How can computational methods (DFT) resolve contradictions between experimental and theoretical bond lengths in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize the molecular geometry. Compare computed bond lengths/angles with SCXRD data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H···O interactions) influencing the solid-state structure .
Q. What strategies are effective for analyzing ring puckering in this compound using Cremer-Pople parameters?
- Methodology : Calculate puckering amplitude () and phase angle () via the Cremer-Pople method . Extract atomic coordinates from SCXRD data and define the least-squares mean plane of the cyclopentane ring. Use software like CrystalExplorer to visualize pseudorotation pathways.
- Example Output :
| Parameter | Value (Å/°) |
|---|---|
| 0.45 | |
| 128° |
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs) . Identify dominant patterns (e.g., chains or rings) using Mercury software. Correlate packing efficiency with melting point or solubility data.
Q. What analytical techniques are suitable for identifying trace impurities in this compound?
- Methodology : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities. Compare retention times and fragmentation patterns with reference standards (e.g., cyclopentylphenylmethanone, methyl benzoylformate) . Quantify impurities via external calibration curves (LOD <0.1%).
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
